2-bromo-N-methylpropan-1-amine;hydrobromide
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Overview
Description
2-bromo-N-methylpropan-1-amine;hydrobromide is an organic compound with the chemical formula C4H10Br2N. It is a derivative of propanamine, where a bromine atom is attached to the second carbon of the propanamine chain, and a methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methylpropan-1-amine;hydrobromide typically involves the bromination of N-methylpropan-1-amine. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-methylpropan-1-amine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of N-methylpropan-1-amine.
Oxidation Reactions: The compound can undergo oxidation in the presence of strong oxidizing agents, resulting in the formation of corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of N-methylpropan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous medium.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: N-methylpropan-1-amine
Oxidation Reactions: Corresponding amine oxides
Reduction Reactions: N-methylpropan-1-amine
Scientific Research Applications
2-bromo-N-methylpropan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various amine derivatives.
Biology: The compound is used in the study of biological processes involving amines and their derivatives.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-methylpropan-1-amine;hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, is readily displaced by nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-methylpropan-1-amine;hydrobromide: Similar in structure but with a methyl group attached to the second carbon instead of the nitrogen.
2-bromoethylamine hydrobromide: Similar in structure but with an ethyl group instead of a propyl group.
3-bromo-N-methyl-1-propanamine hydrobromide: Similar in structure but with the bromine atom attached to the third carbon.
Uniqueness
2-bromo-N-methylpropan-1-amine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
89036-58-8 |
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Molecular Formula |
C4H11Br2N |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
2-bromo-N-methylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H |
InChI Key |
UZTUVNCQZAZTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)Br.Br |
Origin of Product |
United States |
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